molecular formula C20H26O12 B13449502 Regaloside E

Regaloside E

Cat. No.: B13449502
M. Wt: 458.4 g/mol
InChI Key: BTRIXFBTQFTXAB-SIGDFUGISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Regaloside E can be extracted from the bulbs of Lilium lancifolium Thunberg using deep eutectic solvents (DESs). The optimized extraction conditions include an extraction temperature of 50°C, an extraction time of 40 minutes, a solid–liquid ratio of 1:25, and a ratio of water in the DES of 20% . This method has proven to be more efficient than conventional organic solvents.

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the use of DESs for extraction suggests a potential pathway for industrial applications. The biodegradability and pharmaceutical acceptability of DESs make them a promising option for the extraction of natural products .

Chemical Reactions Analysis

Types of Reactions: Regaloside E undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Regaloside E has a wide range of scientific research applications:

Mechanism of Action

Regaloside E exerts its effects primarily through its anti-inflammatory and antioxidant activities. The compound interacts with molecular targets such as cyclooxygenase enzymes, which play a role in the inflammatory process . By inhibiting these enzymes, this compound reduces inflammation and oxidative stress.

Comparison with Similar Compounds

  • Regaloside A
  • Regaloside B
  • Regaloside C
  • Chlorogenic Acid

Comparison: Regaloside E is unique due to its specific glycoside structure, which contributes to its potent anti-inflammatory and antioxidant activities. Compared to other similar compounds like Regaloside A, B, and C, this compound has shown higher extraction efficiencies and significant biological activities .

Properties

Molecular Formula

C20H26O12

Molecular Weight

458.4 g/mol

IUPAC Name

[(2S)-3-acetyloxy-2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C20H26O12/c1-10(22)29-8-12(31-20-19(28)18(27)17(26)15(7-21)32-20)9-30-16(25)5-3-11-2-4-13(23)14(24)6-11/h2-6,12,15,17-21,23-24,26-28H,7-9H2,1H3/b5-3+/t12-,15-,17-,18+,19-,20-/m0/s1

InChI Key

BTRIXFBTQFTXAB-SIGDFUGISA-N

Isomeric SMILES

CC(=O)OC[C@@H](COC(=O)/C=C/C1=CC(=C(C=C1)O)O)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O

Canonical SMILES

CC(=O)OCC(COC(=O)C=CC1=CC(=C(C=C1)O)O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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